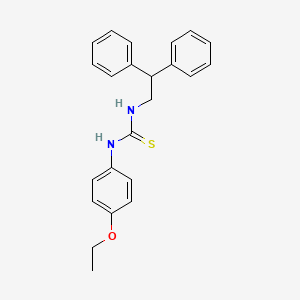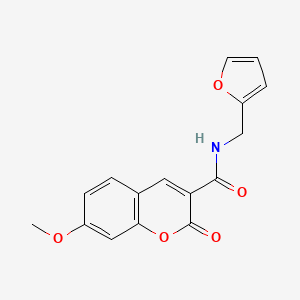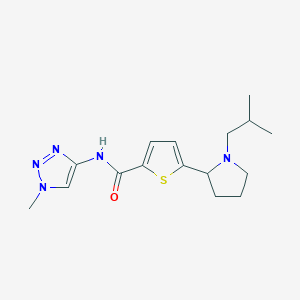
N-(2,2-diphenylethyl)-N'-(4-ethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-diphenylethyl)-N'-(4-ethoxyphenyl)thiourea, commonly known as DPE-PE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPE-PE is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学研究应用
DPE-PE has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DPE-PE has been shown to have anticancer, antiviral, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In biochemistry, DPE-PE has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of diabetes and obesity. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is a potential target for the treatment of Alzheimer's disease.
In material science, DPE-PE has been studied for its potential use as a molecular sensor due to its ability to selectively bind to certain metal ions.
作用机制
The mechanism of action of DPE-PE is complex and varies depending on the target molecule. In the case of PTP1B, DPE-PE binds to the active site of the enzyme and inhibits its activity. In the case of AChE, DPE-PE binds to the peripheral anionic site of the enzyme and inhibits its activity.
Biochemical and Physiological Effects
DPE-PE has been shown to have various biochemical and physiological effects, including the inhibition of PTP1B and AChE activity, as well as the induction of apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory activities.
实验室实验的优点和局限性
One advantage of using DPE-PE in lab experiments is its ability to selectively bind to certain target molecules, making it a useful tool for studying the activity of these molecules. However, one limitation of using DPE-PE is its potential toxicity, which must be taken into consideration when designing experiments.
未来方向
There are many potential future directions for the study of DPE-PE. One direction is the development of DPE-PE derivatives with improved selectivity and potency for specific target molecules. Another direction is the study of the pharmacokinetics and pharmacodynamics of DPE-PE in vivo, which could lead to the development of new therapeutic agents. Additionally, the use of DPE-PE as a molecular sensor in material science could be further explored.
合成方法
DPE-PE can be synthesized using various methods, including the reaction of 2,2-diphenylethylamine with ethyl isothiocyanate in the presence of a base, or the reaction of 4-ethoxyaniline with 2,2-diphenylethyl isothiocyanate in the presence of a base. Both methods result in the formation of DPE-PE as a white crystalline solid.
属性
IUPAC Name |
1-(2,2-diphenylethyl)-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-2-26-21-15-13-20(14-16-21)25-23(27)24-17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,22H,2,17H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMWPDQOFOKXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diphenylethyl)-3-(4-ethoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B6079004.png)
![N-(2-methoxyethyl)-6-[2-(3-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6079005.png)
![3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6079012.png)

![2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6079024.png)
![3-[5-(4-chlorophenyl)-2-(nitroimino)-1,3,5-triazinan-1-yl]propanenitrile](/img/structure/B6079030.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6079046.png)
![N-(4-methylphenyl)-N'-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6079051.png)

![{3-(3-chlorobenzyl)-1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6079064.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6079067.png)
![N'-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide](/img/structure/B6079075.png)
![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6079088.png)